molecular formula C20H20N2O3 B2734714 3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1796971-00-0

3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No.: B2734714
CAS No.: 1796971-00-0
M. Wt: 336.391
InChI Key: RQHWGWGEXOIPTK-UHFFFAOYSA-N
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Description

3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include an oxo group, a tolyl group, and a spiro-linked isobenzofuran-piperidine system. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting an appropriate isobenzofuran derivative with a piperidine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo group can yield carboxylic acids, while reduction can produce alcohols. Electrophilic substitution on the aromatic ring can introduce various functional groups, such as nitro, halogen, or sulfonyl groups .

Scientific Research Applications

3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. The oxo group and the spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide include other spirocyclic compounds and derivatives of isobenzofuran and piperidine. Examples include:

Uniqueness

The uniqueness of 3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide lies in its specific combination of functional groups and spirocyclic structure. This imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(3-methylphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-5-4-6-15(13-14)21-19(24)22-11-9-20(10-12-22)17-8-3-2-7-16(17)18(23)25-20/h2-8,13H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHWGWGEXOIPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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